2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol
Overview
Description
2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has shown that arylmethylidene derivatives of furan-2(3H)-ones, which share structural similarities with 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol, are crucial for the synthesis of heterocyclic compounds containing pyrimidine and pyridazine structural fragments. These compounds are analogs of nitrogen-containing bases of the pyrimidine series, demonstrating the potential for creating biologically active molecules (T. Aniskova, V. Grinev, & A. Yegorova, 2017).
Quantum Chemical Characterization
Another study focused on the quantum chemical characterization of hydrogen bonding sites in pyrimidine compounds derivatives, providing insight into the electronic structure and reactivity of such molecules. This research could be relevant for understanding the chemical behavior of this compound in various environments (Yafigui Traoré et al., 2017).
Biological Activity
Derivatives of pyrimidin-4(3H)-one have been synthesized and shown to exhibit pronounced plant growth stimulating effects, indicating the potential agricultural applications of similar compounds. This suggests that this compound and its derivatives could be explored for their effects on plant growth and development (V. A. Pivazyan et al., 2019).
Antimicrobial and Antiviral Evaluation
Further research into heterocyclic compounds derived from similar structures has demonstrated antimicrobial properties. This indicates the potential of this compound derivatives in developing new antimicrobial agents (S. Sirakanyan et al., 2021).
Properties
IUPAC Name |
2-cyclopropyl-4-(furan-2-yl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-6-8(9-2-1-5-15-9)12-11(13-10)7-3-4-7/h1-2,5-7H,3-4H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSHFBPYTBJPSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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